4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Physicochemical profiling Drug-likeness optimisation

4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2166597-05-1) is a pre-functionalized pyrrolopyrimidine building block that eliminates post-coupling N7-alkylation steps for JAK inhibitor programs: • Saves 1-2 synthetic steps vs. N7-H parent; 4-Cl enables SNAr, Suzuki, or Buchwald-Hartwig derivatization. • CF2H group provides a lipophilic H-bond donor (absent in N7-CH3 and N7-CF3 analogues) while blocking α-carbon oxidative metabolism. • XLogP3 2.4 vs. 1.6 for N7-Me analogue-optimal lipophilicity window for fragment elaboration.

Molecular Formula C8H6ClF2N3
Molecular Weight 217.60 g/mol
Cat. No. B8165304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC8H6ClF2N3
Molecular Weight217.60 g/mol
Structural Identifiers
SMILESC1=CN(C2=C1C(=NC=N2)Cl)CC(F)F
InChIInChI=1S/C8H6ClF2N3/c9-7-5-1-2-14(3-6(10)11)8(5)13-4-12-7/h1-2,4,6H,3H2
InChIKeyLRSNQLPWHXGFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine: Structural and Physicochemical Profile


4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2166597-05-1; molecular formula C₈H₆ClF₂N₃; molecular weight 217.60 g/mol) is a heterocyclic intermediate belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class . The scaffold bears a chlorine atom at the 4-position—a nucleophilic-substitution handle essential for generating JAK-kinase-targeted derivatives such as tofacitinib analogues [1]—and a 2,2-difluoroethyl substituent at the N7 position that imparts a computable XLogP3 of 2.4, representing a deliberate increase in lipophilicity relative to the N7-methyl congener (XLogP3 = 1.6) [2]. The difluoroethyl moiety further functions as a lipophilic hydrogen-bond donor by virtue of the activated CF₂H proton, a property absent from methyl, ethyl, and trifluoroethyl analogues [3]. These combined features position the compound as a differentiated building block in medicinal-chemistry programs targeting JAK-family kinases, where fine-tuning of N7 substituent physicochemical properties directly influences downstream lead-optimisation trajectories.

Workflow: JAK inhibitor analogue synthesis via nucleophilic aromatic substitution at the 4-chloro position, compatible with reported tofacitinib-type derivatisation.
Built-in property: Pre-installed N7-difluoroethyl group provides a lipophilic hydrogen-bond donor and a balanced lipophilicity profile for downstream lead optimisation.
Streamlined route: Eliminates post-coupling N7-alkylation steps required when starting from the N7-H parent, reducing synthetic sequence length.

4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine: Why Analogues Cannot Substitute


The pyrrolo[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor core, yet simple N7-substituent interchange profoundly alters physicochemical and ultimately pharmacological profiles. The N7-methyl analogue (CAS 7781-10-4) provides no hydrogen-bond donor capacity at the N7 position and exhibits a lower XLogP3 of 1.6, which can push lead compounds below optimal lipophilicity windows [1]. Conversely, the N7-(2,2,2-trifluoroethyl) analogue (CAS 2166597-03-9) cannot serve as a hydrogen-bond donor because the CF₃ proton is not sufficiently acidic, eliminating a key molecular-recognition feature . The unsubstituted N7–H parent compound (CAS 84905-80-6 / 3680-69-1) introduces an additional hydrogen-bond donor that alters both solubility and metabolic soft-spot profiles in ways that differ markedly from the difluoroethyl-bearing intermediate . Even a positional isomer such as 2-chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2806971-96-8) relocates the synthetic handle from C4 to C2, redirecting subsequent derivatisation pathways and kinase-selectivity outcomes . These differences are not cosmetic: they manifest in divergent cLogP values, hydrogen-bond donor counts, metabolic stability half-lives, and functional-group reactivity, meaning each N7 variant constitutes a distinct chemical-starting-point decision that cannot be remedied by downstream modification alone. The sections below provide the quantitative evidence supporting these differentiation claims.

N7-Methyl analogue
Lacks lipophilic H-bond donor; lower lipophilicity may shift lead properties away from desired permeability–solubility balance.
N7-Trifluoroethyl analogue
No hydrogen-bond donor capacity; higher lipophilicity may exceed typical fragment optimisation windows, complicating developability profiling.
2-Chloro positional isomer
Chlorine relocated to C2 alters electronic environment and substitution pathway; reported kinase hinge-binding geometry may diverge from the C4-substituted series.
N7-H parent compound
Requires additional protection/deprotection steps at N7; introduces an extra hydrogen-bond donor that can modify solubility and metabolic soft-spot profiles.

4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine: Property Comparison with Analogues


Lipophilicity Comparison: Difluoroethyl vs. N7-Methyl

The target compound displays an XLogP3 value of 2.4, while the closest simple N7-alkyl comparator—4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine—has a computed XLogP3 of 1.6, a difference of +0.8 log units [1]. This increased lipophilicity positions the difluoroethyl-bearing intermediate closer to the empirical optimal cLogP range (2–3) for oral drug candidates, without overshooting into the unfavourable >3.5 region associated with promiscuous binding and poor solubility. The N7-trifluoroethyl analogue is expected to be even more lipophilic (estimated XLogP3 ~2.8–3.2 depending on calculation method), potentially exceeding the preferred window .

Lipophilicity shift
Cross-study comparable
ΔXLogP3 = +0.8 vs. N7-methyl
Reported lipophilicity increase may influence permeability context without exceeding typical lead-like ranges.
Target XLogP3 = 2.4; N7-methyl XLogP3 = 1.6 (PubChem). N7-CF3 estimated ~2.8–3.2.
Lipophilicity Physicochemical profiling Drug-likeness optimisation

Lipophilic Hydrogen-Bond Donor Property

The 2,2-difluoroethyl group (–CH₂CF₂H) occupies a 'unique niche as a lipophilic hydrogen-bond donor due to the increased acidity of the CF₂H proton while the molecule retains or enhances lipophilicity' [1]. This property is absent in the N7-methyl analogue (HBD count = 0) and the N7-trifluoroethyl analogue, where the CF₃ group cannot donate a hydrogen bond . The enhanced metabolic stability of the C–F bonds further distinguishes the difluoroethyl group from simple alkyl substituents (methyl, ethyl, n-propyl), which lack both the H-bond donor character and the oxidative metabolic blockade conferred by fluorine substitution [2]. Quantitative evidence from a related scaffold (triazolothienopyrimidine UT-B inhibitors) demonstrated that replacement of an ethyl substituent with a 1,1-difluoroethyl group 'affords improved microsomal stability,' with the difluoroethyl-bearing compound 1c showing substantially greater parent compound remaining after 30-min incubation with rat liver microsomes compared to the ethyl-substituted 1a [3].

Lipophilic H-bond donor
Class-level inference
CF₂H proton: yes (donor) CH₃ / CF₃: no
Reported CF₂H donor character may support hinge-region interaction design without polar desolvation penalty.
Qualitative HBD; microsomal stability advantage shown in related heterocycles (class-level).
Hydrogen-bond donor Bioisostere CF₂H pharmacophore Molecular recognition

JAK Inhibitor Synthesis: 4-Chloro vs. 2-Chloro Positional Selectivity

The 4-chloro substituent on 4-chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is the identical reactive centre employed in tofacitinib syntheses, where nucleophilic displacement of the 4-Cl group by a chiral 3-amino-4-methylpiperidine moiety yields the key intermediate N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1][2]. In contrast, the positional isomer 2-chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2806971-96-8) relocates the reactive chlorine to the C2 position, which is electronically and sterically distinct: C2 nucleophilic substitution on pyrrolo[2,3-d]pyrimidines proceeds via a different mechanistic pathway and yields derivatives with altered hinge-region binding geometry in kinase ATP pockets . The 4-Cl position has been validated across the JAK-inhibitor patent literature (Pfizer WO and US filings) as the preferred derivatisation site for generating potent JAK1/JAK3 inhibitors [3].

Synthetic handle position
Class-level inference
4-Cl: reported JAK pharmacophore access 2-Cl: alternative hinge geometry
C4 substitution aligns with published JAK inhibitor syntheses; 2-Cl isomer may redirect kinase selectivity outcomes.
Tofacitinib total yield ~57% from 4-Cl core reported; N7-difluoroethyl removes protection steps.
Regioselective synthesis Nucleophilic aromatic substitution JAK inhibitor intermediate Tofacitinib scaffold

Metabolic Stability of the Difluoroethyl Substituent

The C–F bonds in the 2,2-difluoroethyl substituent confer resistance to cytochrome P450-mediated oxidative metabolism relative to non-fluorinated alkyl groups, a principle established across multiple medicinal-chemistry campaigns [1]. Direct quantitative evidence from a structurally related heterocyclic series (triazolothienopyrimidine UT-B inhibitors) shows that the 1,1-difluoroethyl-substituted compound 1c demonstrated 'enhanced microsomal stability' compared to the ethyl-substituted compound 1a, measured as percentage parent compound remaining after 30-min incubation with rat liver microsomes and NADPH [2]. While scaffold-specific, this finding generalises across heterocyclic systems because the metabolic vulnerability of the α-carbon adjacent to the heterocyclic N7 nitrogen is a common soft spot that fluorine substitution directly protects. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine literature confirms that N7-alkyl substitution patterns affect the metabolic profile of the resulting kinase inhibitors [3].

Metabolic stability
Class-level inference
Difluoroethyl > ethyl (rat microsomes)
Class-level evidence suggests difluoroethyl may reduce N7-alkyl oxidative metabolism; scaffold-specific data to verify.
Related triazolothienopyrimidine series: improved % remaining at 30 min for CF₂- vs. CH₃-substituted (literature).
Metabolic stability Microsomal half-life Fluorine substitution Oxidative metabolism

Property Tuning through N7-Difluoroethyl Substitution

The molecular weight of 4-chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine (217.60 g/mol) falls precisely between the N7-methyl analogue (167.59 g/mol) and the N7-trifluoroethyl analogue (235.59 g/mol), offering medicinal chemists a graded molecular-weight increment of +50 Da from methyl and –18 Da from trifluoroethyl [1]. This incremental control is critical in fragment-based and property-guided lead optimisation, where each ~15–50 Da increase must be justified by commensurate gains in potency, selectivity, or ADME attributes. The difluoroethyl compound provides a balanced profile: sufficient lipophilicity and H-bond donor character to engage kinase hinge regions productively, while remaining within the molecular-weight and lipophilicity boundaries typically associated with favourable ligand efficiency metrics (LE > 0.4, LipE > 5) [2].

Property balance
Supporting evidence
MW 217.6 g/mol · XLogP3 2.4 · HBD (CF₂H)
Incremental molecular-weight and lipophilicity position may support fragment elaboration without early breach of property guidelines.
ΔMW +50 Da vs. N7-methyl; –18 Da vs. N7-trifluoroethyl. Ligand efficiency context under review.
Molecular weight optimisation Property-based design Lead optimisation Fragment growing

4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine: Application Scenarios in Kinase Research


JAK Inhibitor Library Synthesis

Medicinal-chemistry teams constructing focused libraries of JAK1/JAK3 inhibitors can procure this compound as a direct building block for parallel C4-derivatisation (nucleophilic aromatic substitution with amines, Suzuki coupling, or Buchwald–Hartwig amination). The pre-installed N7-difluoroethyl group eliminates the need for post-coupling N7-alkylation steps, reducing synthetic sequence length by 1–2 operations compared to starting from the N7-H parent (CAS 3680-69-1) [1]. The 4-chloro position is the validated derivatisation site for tofacitinib-class inhibitors, with established reaction conditions and yields (~57% over the full sequence from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) serving as a benchmark [2].

Lead Optimisation with Lipophilic H-Bond Donor

For kinase programs where co-crystal structures reveal an opportunity for a lipophilic hydrogen-bond donor interaction in the solvent-accessible region near the N7 position (e.g., with a backbone carbonyl or structured water network), this compound provides the CF₂H functionality without the desolvation penalty of a classical hydroxyl or amine donor [1]. The XLogP3 of 2.4 keeps the intermediate within an acceptable lipophilicity range for fragment elaboration, as demonstrated by the ~0.8 log-unit advantage over the N7-methyl analogue [2]. This scenario is particularly relevant for JAK and BTK inhibitor projects where selectivity over closely related kinase family members is driven by differential interactions in the N7-adjacent pocket.

Metabolic Stability for In Vivo Profiling

Research programs transitioning from in vitro potency screening to preliminary in vivo pharmacokinetic evaluation can select this building block to pre-emptively address the known metabolic vulnerability at the N7-alkyl position. Class-level evidence from the difluoroethyl literature demonstrates that the CF₂ group blocks oxidative metabolism at the α-carbon, a common soft spot for N-alkyl heterocycles [1]. While direct pyrrolo[2,3-d]pyrimidine-specific microsomal half-life data for this exact compound are not publicly available, the mechanistic basis for stability enhancement is well established and generalisable [2]. This proactive selection can reduce the probability of late-stage attrition due to rapid clearance.

Scaffold-Hopping for Patent Circumvention

Intellectual-property teams and medicinal chemists seeking to differentiate new chemical entities from existing JAK-inhibitor patents (e.g., those covering tofacitinib analogues with N7-methyl substitution) can utilise the N7-difluoroethyl modification as a non-obvious structural variation [1]. The combination of altered lipophilicity, hydrogen-bond donor character, and metabolic stability provides multiple angles for demonstrating inventive step. Furthermore, the 4-chloro-7-(2,2-difluoroethyl) derivative can be compared head-to-head with the 2-chloro positional isomer (CAS 2806971-96-8) to explore the impact of chlorine relocation on kinase selectivity profiles [2].

Application
Selection Property
Validation Focus
JAK inhibitor library synthesis
Pre-installed N7-difluoroethyl and 4-Cl handle
Synthetic step reduction vs. N7-H parent; reported C4 coupling conditions
Lead optimisation with lipophilic H-bond donor
CF₂H as lipophilic hydrogen-bond donor
Hinge-region interaction design; selectivity profiling against kinase panel
Metabolic stability for in vivo profiling
Difluoroethyl substitution for oxidative block
Microsomal stability assessment in target scaffold; clearance comparison with non-fluorinated analogues
Scaffold-hopping for patent circumvention
Non-obvious N7-difluoroethyl modification
Comparative kinase selectivity; intellectual property differentiation from methyl-substituted series
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